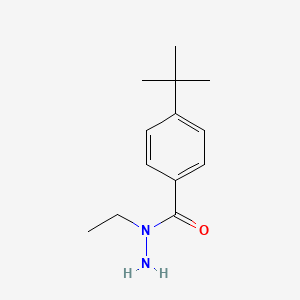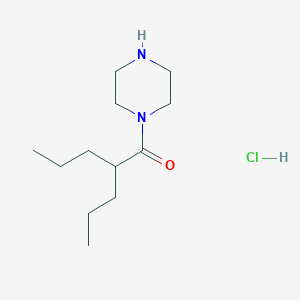
1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties
Méthodes De Préparation
The synthesis of 1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives . Industrial production methods often involve the use of readily available raw materials and simple processes that are economical and environmentally friendly .
Analyse Des Réactions Chimiques
1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .
Applications De Recherche Scientifique
1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various piperazine derivatives . In biology, it has been studied for its potential antimicrobial and antiviral activities . In medicine, piperazine derivatives are known for their antipsychotic and anti-HIV-1 properties . In industry, this compound can be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as dopamine and serotonin antagonists, which can explain their antipsychotic properties . Additionally, the presence of the piperazine moiety in the compound allows for interactions with various receptors and enzymes, leading to its wide range of biological activities .
Comparaison Avec Des Composés Similaires
1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride can be compared with other similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives . These compounds also exhibit a wide range of biological activities, including antimicrobial and antipsychotic properties . The uniqueness of this compound lies in its specific chemical structure and the presence of the propylpentan-1-one moiety, which can influence its biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C12H25ClN2O |
|---|---|
Poids moléculaire |
248.79 g/mol |
Nom IUPAC |
1-piperazin-1-yl-2-propylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-3-5-11(6-4-2)12(15)14-9-7-13-8-10-14;/h11,13H,3-10H2,1-2H3;1H |
Clé InChI |
ALVXWBDKSGQPHO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)N1CCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


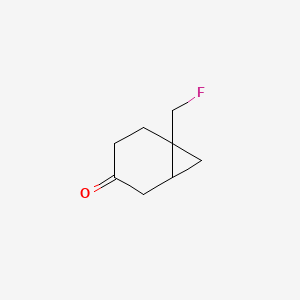
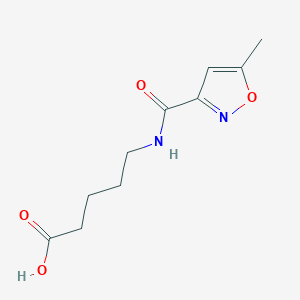
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
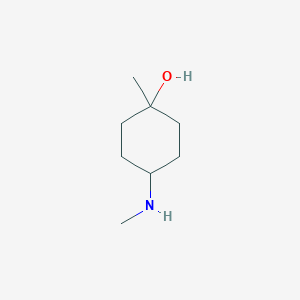
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)
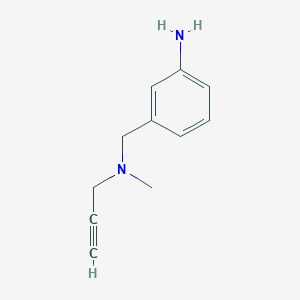
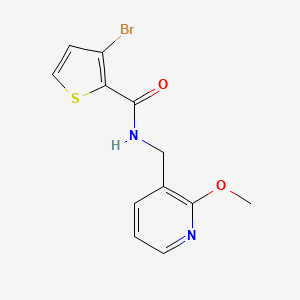
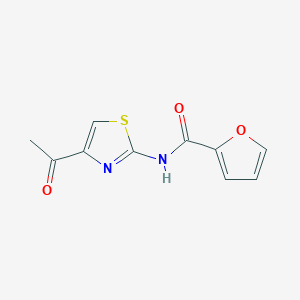
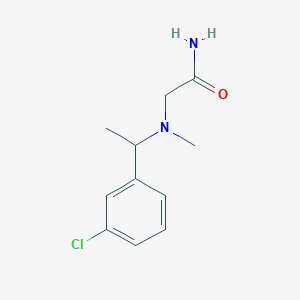
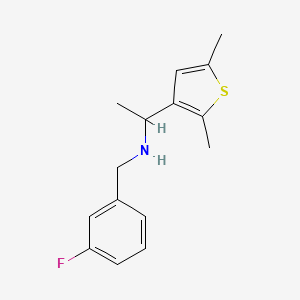
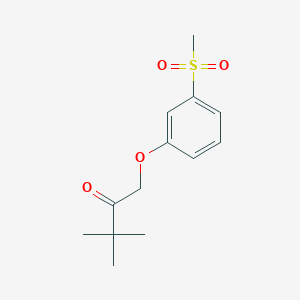
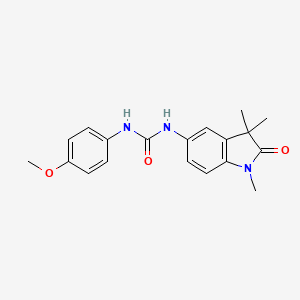
![6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
